Methyl 2-amino-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate Methyl 2-amino-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 340811-23-6
VCID: VC0459178
InChI: InChI=1S/C16H16N2O4/c1-21-16(20)14-12(9-4-3-7-18-8-9)13-10(19)5-2-6-11(13)22-15(14)17/h3-4,7-8,12H,2,5-6,17H2,1H3
SMILES: COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CCC2)N
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31g/mol

Methyl 2-amino-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

CAS No.: 340811-23-6

Main Products

VCID: VC0459178

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31g/mol

Methyl 2-amino-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate - 340811-23-6

CAS No. 340811-23-6
Product Name Methyl 2-amino-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Molecular Formula C16H16N2O4
Molecular Weight 300.31g/mol
IUPAC Name methyl 2-amino-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydrochromene-3-carboxylate
Standard InChI InChI=1S/C16H16N2O4/c1-21-16(20)14-12(9-4-3-7-18-8-9)13-10(19)5-2-6-11(13)22-15(14)17/h3-4,7-8,12H,2,5-6,17H2,1H3
Standard InChIKey FUPIXWKXEKNCSC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CCC2)N
Canonical SMILES COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)CCC2)N
Solubility 42.7 [ug/mL]
PubChem Compound 3156347
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator